molecular formula C10H12F3N3 B15218061 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine

Cat. No.: B15218061
M. Wt: 231.22 g/mol
InChI Key: KZDHZTBRNIUFSI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is used in the study of biological systems, often as a ligand in binding studies.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Pyridyl)piperazine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyrazole: While it contains a trifluoromethyl group, its structure and reactivity differ significantly from this compound.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: . The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and piperazine moiety, which imparts distinct properties and applications.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2

InChI Key

KZDHZTBRNIUFSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F

Origin of Product

United States

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